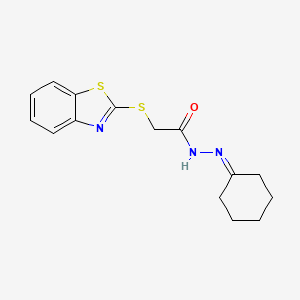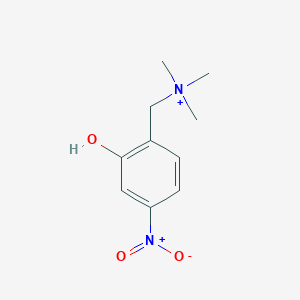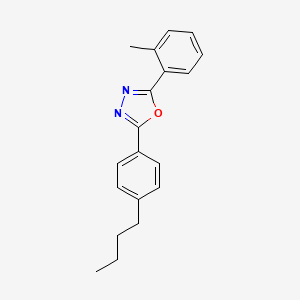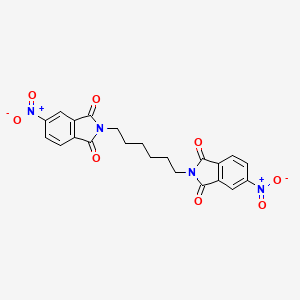
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-cyclohexylideneacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide typically involves the reaction of 2-mercaptobenzothiazole with cyclohexylideneacetohydrazide under specific reaction conditions. One common method involves the use of ethanol as a solvent and a piperidine catalyst to facilitate the reaction . The reaction is carried out at room temperature and yields the desired compound in high to excellent yields . Industrial production methods may involve scaling up this reaction using similar conditions but with optimized parameters to ensure consistency and efficiency.
化学反応の分析
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
科学的研究の応用
This compound has been studied for its potential anticonvulsant activity. It has shown promising results in preclinical studies, particularly in the 6 Hz psychomotor seizure test, where it demonstrated significant protection against seizures . Additionally, it has been evaluated for its binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . Beyond its anticonvulsant properties, benzothiazole derivatives, including this compound, have been explored for their anti-tubercular activity, showing better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs .
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide involves its interaction with specific molecular targets in the central nervous system. It has been shown to bind to GABA (A) receptors, which play a crucial role in inhibitory neurotransmission . By modulating these receptors, the compound can exert anticonvulsant effects, reducing the likelihood of seizure occurrence. Additionally, its interaction with other molecular targets, such as glutamate receptors, may contribute to its overall pharmacological profile .
類似化合物との比較
Similar compounds to 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide include other benzothiazole derivatives that have been studied for their anticonvulsant and anti-tubercular activities. For instance, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-phenylacetamide is another compound that has shown potential in anticonvulsant drug development. The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-cyclohexylideneacetohydrazide lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile candidate for further research and development.
特性
分子式 |
C15H17N3OS2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(cyclohexylideneamino)acetamide |
InChI |
InChI=1S/C15H17N3OS2/c19-14(18-17-11-6-2-1-3-7-11)10-20-15-16-12-8-4-5-9-13(12)21-15/h4-5,8-9H,1-3,6-7,10H2,(H,18,19) |
InChIキー |
ZWVXVKLOBLITPU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=NNC(=O)CSC2=NC3=CC=CC=C3S2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)

![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
![(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)

![3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
![Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-](/img/structure/B11709293.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11709296.png)
![4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide](/img/structure/B11709316.png)

![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)
